

Comparative Characterization Guide: Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

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Compound of Interest

Compound Name: Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Cat. No.: B13847151

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Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Focus: Elemental Analysis (CHN/Halogen), Purity Profiling, and Synthetic Utility[1]

Executive Summary & Molecule Profile[1]

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) such as Roxadustat (FG-4592).[1] Its purity is paramount; as a precursor undergoing subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the presence of inorganic salts or halogenated impurities can catastrophically poison palladium catalysts.[1]

This guide provides a definitive comparison of Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR), establishing a self-validating protocol for confirming the identity and purity of this compound.

Chemical Identity

Property	Detail
IUPAC Name	Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate
Molecular Formula	
Molecular Weight	282.09 g/mol
CAS Registry	1003877-69-5 (Analogous/Generic)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]

Elemental Analysis: Theoretical vs. Experimental Baselines[1]

Elemental Analysis (combustion) remains the gold standard for determining the bulk purity of this intermediate, particularly for detecting non-chromophoric impurities (water, inorganic salts) that HPLC-UV misses.[1]

Comparative Data Table

The following table contrasts the Theoretical (Calculated) values against High-Purity (Acceptable) and Impure (Rejected) experimental data.

Element	Theoretical (%)	High-Purity Spec ()	Impure Sample (Typical Failure Mode)	Interpretation of Failure
Carbon (C)	46.83%	46.43 – 47.23%	44.10%	Low: Indicates trapped inorganic salts (NaBr) or heavy moisture. [1]
Hydrogen (H)	2.86%	2.46 – 3.26%	3.50%	High: Retained solvent (Methanol/Water) or incomplete drying.[1]
Nitrogen (N)	4.97%	4.57 – 5.37%	4.10%	Low: Presence of non-nitrogenous side products (e.g., uncyclized esters).[1]
Bromine (Br)	28.33%	27.90 – 28.70%	20.50%	Low: Debromination (side reaction) or significant salt contamination.[1]

“

Critical Insight: In the synthesis of isoquinolines via the Gabriel-Colman rearrangement, sodium alkoxides (NaOMe) are often used.[1] A common failure mode in EA is a depressed Carbon value combined with normal Nitrogen, indicating the presence of trapped inorganic salts (Sodium Bromide or Sodium Methoxide) which do not combust.[1]

Comparative Performance: EA vs. Orthogonal Methods[1]

While EA provides bulk composition data, it must be contextualized with other methods to ensure "performance" in downstream synthesis.[1]

Method Selection Matrix

Feature	Elemental Analysis (EA)	HPLC (UV-Vis)	qNMR ()
Primary Detection	Bulk elemental ratio (C, H, N)	Chromophoric impurities	Proton environment & molar ratio
Blind Spot	Cannot distinguish isomers (Regioisomers)	Inorganic salts, moisture, residual solvents	Paramagnetic impurities (rare)
Sensitivity	(Bulk)	< 0.05% (Trace organics)	(Quantitation)
Role in QC	Mandatory: Confirms "Dry Weight" purity.[1]	Mandatory: Confirms organic purity.	Optional: Absolute assay determination.

Why EA is Non-Negotiable for this Intermediate

In the synthesis of Roxadustat, this intermediate typically undergoes a Suzuki Coupling.[1]

- Scenario A (HPLC Pass, EA Fail): The sample is 99% pure by HPLC but contains 5% trapped NaBr (detected by EA as low %C).
- Consequence: The actual molar amount of reactant is 5% lower than calculated. The stoichiometry of the Suzuki reaction is thrown off, leading to incomplete conversion and difficult purification of the final API.[1]

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this drying and analysis protocol. The hygroscopic nature of the hydroxy-isoquinoline moiety requires strict moisture control.[1]

Step 1: Sample Preparation (The Drying Protocol)[1]

- Recrystallization: Purify crude material using Methanol/DMF.[1]
- Vacuum Drying: Place 100 mg of sample in a vacuum oven at 45°C for 12 hours over
.
 - Why: The 4-OH group can form hydrogen bonds with lattice water.[1] Standard air drying is insufficient.[1]
- Equilibration: Allow sample to cool in a desiccator with Argon atmosphere before weighing.

Step 2: Combustion Analysis (CHN)[1]

- Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
- Oxidation Zone: 950°C with Oxygen injection.[1]
- Reduction Zone: 650°C (Copper).[1]
- Sample Mass: 2.0 – 3.0 mg (weighed to
mg).[1]
- Standard: Acetanilide (Calibration K-factor).[1]

Step 3: Halogen Determination (Oxygen Flask Combustion)

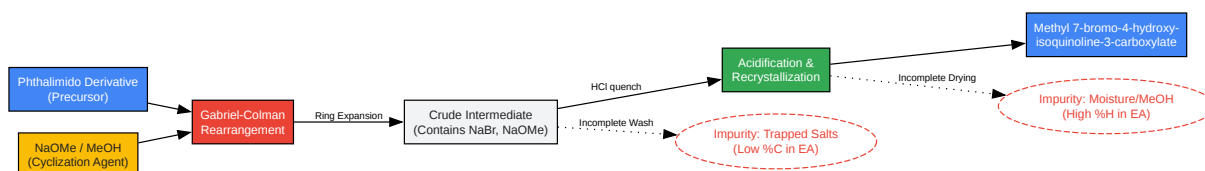
Since the molecule contains Bromine (28.33%), standard CHN is insufficient.[1]

- Combust sample in an Oxygen Flask (Schöniger method).[1]
- Absorb gases in alkaline solution (
/NaOH).[1]
- Titrate with

or analyze via Ion Chromatography (IC).[1]

Synthesis & Impurity Logic (Visualized)

The following diagram illustrates the synthesis pathway and where specific impurities (detectable by EA) are introduced.

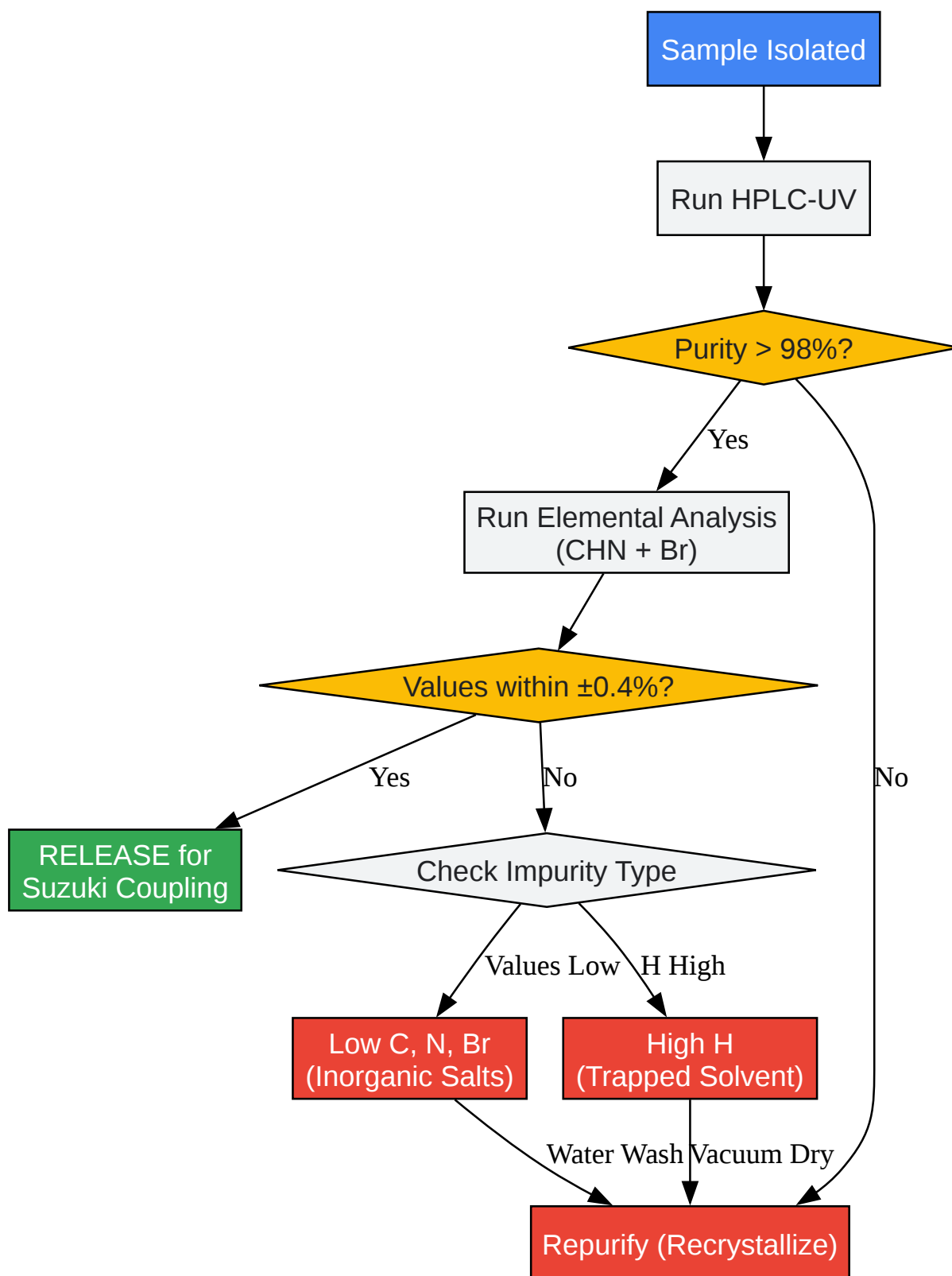


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Figure 1: Synthesis workflow highlighting the origin of impurities that necessitate Elemental Analysis validation.[1]

Analytical Decision Tree

Use this logic flow to interpret your characterization data.



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Figure 2: Analytical decision matrix for releasing the intermediate to downstream processing.

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